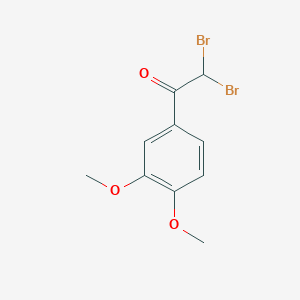

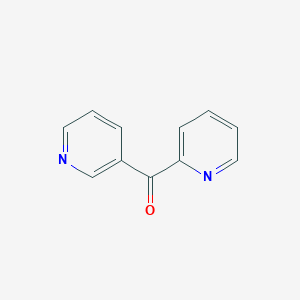

![molecular formula C7H5N3O B1330633 1H-咪唑并[4,5-b]吡啶-2-甲醛 CAS No. 56805-24-4](/img/structure/B1330633.png)

1H-咪唑并[4,5-b]吡啶-2-甲醛

描述

1H-Imidazo[4,5-b]pyridine-2-carbaldehyde is a heterocyclic compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . An efficient and convenient synthesis of diversely substituted naphtho [1′,2′:4,5]imidazo [1,2- a ]-pyridine derivatives from the cascade reactions of 2-arylimidazo [1,2- a ]pyridines with a-diazo carbonyl compounds via Rh (III)-catalyzed regioselective C (sp 2)–H alkylation followed by intramolecular annulation is presented .Molecular Structure Analysis

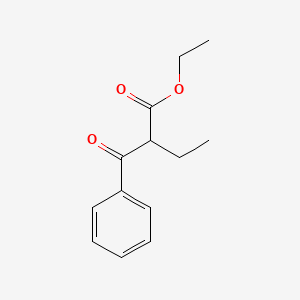

The molecular structure of 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde is characterized by an imidazole ring fused with a pyridine moiety . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde can be inferred from its NMR data . It appears as a light yellow solid . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .科学研究应用

合成方法及应用

1H-咪唑并[4,5-b]吡啶-2-甲醛及其衍生物在有机化学领域得到了广泛探索,特别是在复杂分子结构的合成中。例如,已经报道了通过“水介导”加氢氨化和银催化的氨基氧化合成咪唑并[1,2-a]吡啶,证明了这些化合物在不同条件下生成各种衍生物的多功能性 (Mohan、Rao 和 Adimurthy,2013 年)。此外,通过与各种化合物缩合从氨基咪唑甲醛合成咪唑并[4,5-b]吡啶表明了广泛的潜在应用 (Perandones 和 Soto,1997 年)。

生物和医学应用

在生物学研究中,1H-咪唑并[4,5-b]吡啶-2-甲醛的衍生物显示出良好的前景。例如,一项专注于合成和研究衍生自 2-(2,4-二氯苯基)咪唑并[1,2-a]吡啶-3-甲醛的氧代嘧啶和硫代嘧啶的生物活性的研究揭示了这些化合物的潜在抗菌特性 (Ladani 等人,2009 年)。

环境和绿色化学

人们越来越关注环保且经济可行的合成方法。通过空气氧化在水性介质中对 2-取代-1H-咪唑并[4,5-b]吡啶进行环保合成就是一个这样的例子,展示了这些化合物的更绿色合成方法的潜力 (Kale、Shaikh、Jadhav 和 Gill,2009 年)。

结构和材料科学

这些化合物的结构和材料科学方面也值得注意。例如,含有新型咪唑并[1,5-a]吡啶衍生物的氯化镉配合物的合成、晶体学和光谱表征证明了这些化合物在形成复杂的金属有机结构中的用途,这可能对材料科学产生影响 (Hakimi 等人,2012 年)。

作用机制

安全和危害

Imidazopyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

未来方向

Imidazopyridines have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring their antimicrobial features and their potential in the synthesis of novel benzamide and arylidene derivatives . The information summarized in various papers may be useful in the design and development of methods for the synthesis of functional derivatives of imidazopyridines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

属性

IUPAC Name |

1H-imidazo[4,5-b]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJMOPCEBPOBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343502 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56805-24-4 | |

| Record name | 1H-Imidazo[4,5-b]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

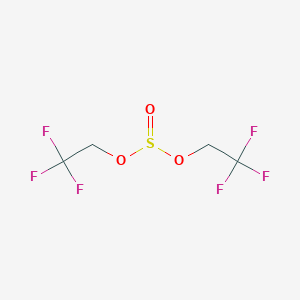

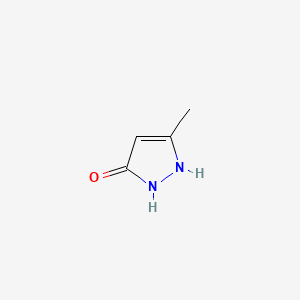

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)